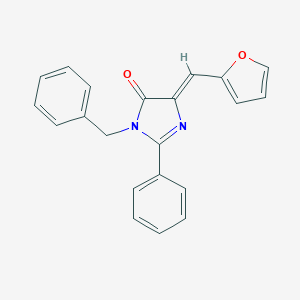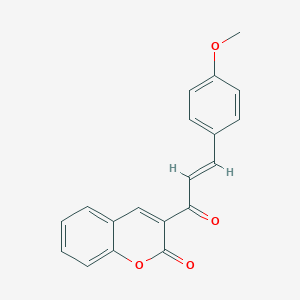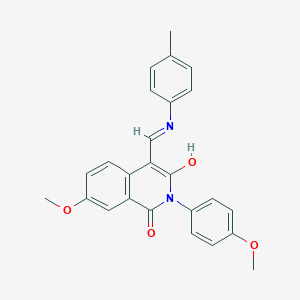
(E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE is an organic compound with the molecular formula C14H11N3O3 It is characterized by the presence of a nitrophenyl group, a pyridinyl group, and an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE typically involves the reaction of 3-nitrobenzaldehyde with 2-aminopyridine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation reaction with acrylamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the acrylamide group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acrylamide derivatives.
科学的研究の応用
(E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
作用機序
The mechanism of action of (E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyridinyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE: C14H11N3O3
3-{3-nitrophenyl}-N-(2-pyridinyl)benzamide: C14H11N3O2
3-{3-nitrophenyl}-N-(2-pyridinyl)propionamide: C14H13N3O3
Uniqueness
This compound is unique due to its acrylamide moiety, which allows it to participate in a wider range of chemical reactions compared to its benzamide and propionamide analogs
特性
分子式 |
C14H11N3O3 |
|---|---|
分子量 |
269.25g/mol |
IUPAC名 |
(E)-3-(3-nitrophenyl)-N-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H11N3O3/c18-14(16-13-6-1-2-9-15-13)8-7-11-4-3-5-12(10-11)17(19)20/h1-10H,(H,15,16,18)/b8-7+ |
InChIキー |
JAWHZFVXFNJXIK-BQYQJAHWSA-N |
SMILES |
C1=CC=NC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
異性体SMILES |
C1=CC=NC(=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=NC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
溶解性 |
0.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-2-(1,1-dimethylbenzo[e]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B377205.png)
![2-fluoro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]acetamide](/img/structure/B377207.png)
![N-[1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl]-4-methyl-benzamide](/img/structure/B377211.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B377213.png)
![N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B377215.png)
![{[(2-Benzylidenehydrazino)(oxo)acetyl]amino}acetic acid](/img/structure/B377216.png)
![2-cyano-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B377218.png)

![7-methoxy-4-[(4-methoxyanilino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B377224.png)
![7-methoxy-4-[(4-methoxyanilino)methylene]-2-(2-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B377225.png)
![2-cyano-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B377226.png)

![2-[2-({5-Nitro-2-methylphenyl}imino)ethylidene]-1,3,3-trimethylindoline](/img/structure/B377228.png)
